1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one is a complex organic compound with a unique structure that combines elements of purine and pyrrolidine
Preparation Methods
The synthesis of 1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.
Construction of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions.
Coupling of the Rings: The purine and pyrrolidine rings are coupled together using cross-coupling reactions, often involving palladium catalysts.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the propan-1-one group
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Biological Research: It is used as a probe to study purine metabolism and its role in cellular processes.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of viral enzymes, preventing viral replication, or it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one can be compared with other similar compounds, such as:
Acyclovir: A well-known antiviral drug that also contains a purine ring. Unlike acyclovir, the compound has a more complex structure, potentially leading to different biological activities.
Ganciclovir: Another antiviral agent with a purine base. The presence of the pyrrolidine ring in the compound may confer additional stability and specificity.
Valaciclovir: A prodrug of acyclovir with improved bioavailability. .
Properties
Molecular Formula |
C16H22N6O |
---|---|
Molecular Weight |
314.39 g/mol |
IUPAC Name |
1-[2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one |
InChI |
InChI=1S/C16H22N6O/c1-3-13(23)21-5-11-7-22(8-12(11)6-21)16-14-15(17-9-18-16)20(4-2)10-19-14/h9-12H,3-8H2,1-2H3 |
InChI Key |
IIAXWZQVYYKIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC2CN(CC2C1)C3=NC=NC4=C3N=CN4CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.